molecular formula C9H10N2O B1292028 4-Amino-5-methylisoindolin-1-one CAS No. 348165-76-4

4-Amino-5-methylisoindolin-1-one

Cat. No. B1292028
CAS RN: 348165-76-4
M. Wt: 162.19 g/mol
InChI Key: ALSCSXVTGZMZRG-UHFFFAOYSA-N
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Description

4-Amino-5-methylisoindolin-1-one, also known as cariprazine, is a novel antipsychotic drug. It has a molecular weight of 162.19 and a molecular formula of C9H10N2O .


Chemical Reactions Analysis

Indole derivatives, which include 4-Amino-5-methylisoindolin-1-one, have been found to have diverse biological activities. They have been used in reactions with primary amines, leading to various cyclic products .

Scientific Research Applications

Pharmaceutical Synthesis

N-isoindoline-1,3-dione heterocycles, which include 4-Amino-5-methylisoindolin-1-one, have gained significant attention for their potential use in pharmaceutical synthesis . Understanding the structure–activity relationships and biological properties of N-isoindoline-1,3-dione derivatives can unlock their potential as therapeutic agents .

Herbicides

These compounds have also found applications in the field of agriculture as herbicides . Their unique chemical structure and reactivity make them effective in controlling unwanted plant growth .

Colorants and Dyes

The isoindoline nucleus and carbonyl groups at positions 1 and 3 give these compounds unique color properties, making them useful as colorants and dyes .

Polymer Additives

N-isoindoline-1,3-diones are used as additives in polymers . They can enhance the properties of the polymer, such as its durability, flexibility, and resistance to environmental factors .

Organic Synthesis

These compounds play a crucial role in organic synthesis . Their diverse chemical reactivity makes them valuable intermediates in the synthesis of complex organic molecules .

Photochromic Materials

N-isoindoline-1,3-diones have applications in the development of photochromic materials . These materials change color in response to light, and the unique properties of N-isoindoline-1,3-diones make them suitable for this application .

Antiviral Activity

Indole derivatives, including 4-Amino-5-methylisoindolin-1-one, have shown promising antiviral activity . They bind with high affinity to multiple receptors, making them potential candidates for the development of new antiviral drugs .

Anti-inflammatory and Anticancer Activity

Indole derivatives have demonstrated anti-inflammatory and anticancer activities . Their ability to interact with various biological targets makes them potential therapeutic agents for treating inflammation and cancer .

properties

IUPAC Name

4-amino-5-methyl-2,3-dihydroisoindol-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c1-5-2-3-6-7(8(5)10)4-11-9(6)12/h2-3H,4,10H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALSCSXVTGZMZRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)C(=O)NC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-5-methylisoindolin-1-one

Synthesis routes and methods

Procedure details

5-Methyl-4-nitro-2,3-dihydro-isoindol-1-one (800.00 mg, 4.16 mmol) was taken up in ethyl acetate in a Paar vessel and flushed with argon. Palladium on carbon (100 mg) was added and the argon atmosphere was replaced with hydrogen at 50 psi. The vessel was shaken for 12 h. The hydrogen was then replaced with argon and the catalyst was removed by filtration through celite. The solvent was removed under reduced pressure to yield 539.8 mg of the desired amine. C9H10N2O MS m/e=163.2 (M+H).
Quantity
800 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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